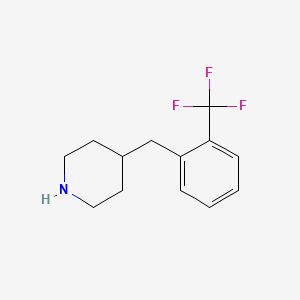

4-(2-Trifluoromethylbenzyl)piperidine

Description

4-(2-Trifluoromethylbenzyl)piperidine is a fluorinated piperidine derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position of the aromatic ring. Its molecular formula is C₁₃H₁₆F₃N (MW: 243.27 g/mol), and it is identified by CAS No. 192990-03-7 . The compound is soluble in common organic solvents (e.g., DMSO, CHCl₃) and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antibacterial pathways .

Properties

Molecular Formula |

C13H16F3N |

|---|---|

Molecular Weight |

243.27 g/mol |

IUPAC Name |

4-[[2-(trifluoromethyl)phenyl]methyl]piperidine |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)12-4-2-1-3-11(12)9-10-5-7-17-8-6-10/h1-4,10,17H,5-9H2 |

InChI Key |

ZDRNTDNAYUJUPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

4-(2-Trifluoromethylbenzyl)piperidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.

- Neurotransmitter Research : This compound plays a significant role in studies related to neurotransmitter systems. It has been shown to modulate serotonin transporter (SERT) binding and function, which is crucial for understanding mood regulation and cognitive function. A notable study found that this compound acts as an allosteric modulator of SERT, with minimal affinity for dopamine and norepinephrine transporters, indicating its specificity in targeting serotonin pathways .

- Analgesic Efficacy : The compound has been incorporated into dual inhibitors that target soluble epoxide hydrolase and phosphodiesterase 4 (PDE4), showing promising results in reducing inflammatory pain in animal models. These findings suggest its potential for developing new analgesics with improved therapeutic profiles .

Material Science

The unique properties of 4-(2-Trifluoromethylbenzyl)piperidine make it suitable for advanced material applications:

- Polymer Synthesis : The compound's thermal stability and chemical resistance allow it to be used in creating polymers with enhanced properties. This is particularly relevant in industries requiring durable materials that can withstand harsh environments .

Analytical Chemistry

In analytical chemistry, 4-(2-Trifluoromethylbenzyl)piperidine serves as a standard reference material:

- Calibration Standards : It aids in calibrating instruments used for detecting similar compounds, ensuring accuracy and reliability in analytical methods. This application is vital for laboratories focusing on drug testing and environmental analysis .

Chemical Synthesis

The compound is also employed in various synthetic pathways:

- Efficient Synthesis : Chemists utilize 4-(2-Trifluoromethylbenzyl)piperidine to create complex molecules more efficiently than traditional methods allow. Its incorporation into synthetic strategies can lead to the development of novel compounds with potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of 4-(2-Trifluoromethylbenzyl)piperidine:

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Trifluoromethyl Substitution

The position of the trifluoromethyl group on the benzyl ring significantly influences physicochemical and biological properties:

Key Differences :

Fluorobenzyl vs. Trifluoromethylbenzyl Derivatives

Replacing the -CF₃ group with fluorine alters electronic and steric profiles:

Key Differences :

Biphenyl and Polyaromatic Derivatives

Incorporating extended aromatic systems modifies pharmacological profiles:

Key Differences :

Piperidine Derivatives with Heterocyclic Moieties

Substituents like thiosemicarbazones or sulfonyl groups diversify applications:

Key Differences :

- Thiosemicarbazones : These derivatives exhibit dual functionality as metal chelators and enzyme inhibitors, unlike 4-(2-Trifluoromethylbenzyl)piperidine, which lacks chelating groups .

- Sulfonyl Derivatives : The sulfonyl group enhances hydrogen-bonding capacity, improving selectivity for aminergic GPCRs .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperidine hydrochloride is deprotonated with potassium carbonate (K₂CO₃) in acetonitrile or dimethylformamide (DMF), followed by the addition of 2-trifluoromethylbenzyl bromide. The reaction proceeds at ambient temperature for 12–24 hours, yielding N-(2-trifluoromethylbenzyl)piperidinium bromide, which is subsequently neutralized to isolate the free base. Stoichiometric control (1:1 amine-to-alkylating agent ratio) is critical to avoid over-alkylation to quaternary ammonium salts.

Mechanistic Considerations

The reaction’s success hinges on the benzyl bromide’s electrophilicity, enhanced by the electron-withdrawing trifluoromethyl group. Polar aprotic solvents like DMF stabilize the transition state, while K₂CO₃ scavenges HBr byproducts. Despite its simplicity, this method may require purification via column chromatography to remove unreacted starting materials or di-alkylated byproducts.

Reductive Amination of Piperidine with 2-Trifluoromethylbenzaldehyde

Reductive amination offers an alternative route by condensing piperidine with 2-trifluoromethylbenzaldehyde, followed by in situ reduction of the resultant Schiff base.

Aldehyde Synthesis

2-Trifluoromethylbenzaldehyde, a key precursor, is synthesized via directed ortho-metalation (DoM) of 1,3-bis(trifluoromethyl)benzene. Treatment with n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) at −10°C generates a stabilized aryl lithium species, which reacts with DMF to install the formyl group. This method achieves regioselective formylation at the 2-position, avoiding competing reactions at the 4-position.

Reductive Amination Protocol

Piperidine and 2-trifluoromethylbenzaldehyde are combined in methanol or tetrahydrofuran (THF) with acetic acid as a catalyst. Sodium cyanoborohydride (NaBH₃CN), a selective reducing agent for imines, is introduced at 0–25°C to yield 4-(2-trifluoromethylbenzyl)piperidine after 12 hours. This method circumvents the need for pre-functionalized benzyl halides and offers moderate to high yields (60–85%) with minimal byproducts.

Reduction of N-(2-Trifluoromethylbenzyl)-4-piperidone

A two-step strategy involves alkylation of 4-piperidone followed by ketone reduction to install the benzyl group and saturate the piperidine ring.

Alkylation of 4-Piperidone

4-Piperidone hydrochloride is alkylated with 2-trifluoromethylbenzyl bromide in the presence of K₂CO₃, yielding N-(2-trifluoromethylbenzyl)-4-piperidone. The reaction is conducted in DMF at 25°C for 24 hours, with the ketone moiety remaining inert under these conditions.

Ketone Reduction

The ketone group in N-(2-trifluoromethylbenzyl)-4-piperidone is reduced to a methylene group via the Wolff-Kishner reaction. Treatment with hydrazine hydrate (NH₂NH₂·H₂O) and sodium ethoxide (NaOEt) at reflux (150–200°C) eliminates the carbonyl group as nitrogen gas, producing 4-(2-trifluoromethylbenzyl)piperidine. Alternatively, catalytic hydrogenation over palladium on carbon (Pd/C) at 50 psi H₂ and 35°C achieves similar results, albeit with longer reaction times.

Comparative Analysis of Synthetic Routes

Applications and Derivative Synthesis

4-(2-Trifluoromethylbenzyl)piperidine serves as a precursor to bioactive molecules, including:

-

Guanidine Derivatives : Reaction with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea forms protected guanidines, which are deprotected to yield potent kinase inhibitors.

-

Benzimidazolone Analogues : Coupling with indazole-3-carboxylic acids using HBTU generates compounds with reported M1 allosteric agonist activity .

Q & A

Q. What are the optimal synthetic routes for 4-(2-trifluoromethylbenzyl)piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2-trifluoromethylbenzyl bromide with piperidine derivatives in dichloromethane under basic conditions (e.g., NaOH) achieves yields >90% with purity >99% (HPLC) . Key parameters include:

- Solvent polarity : Higher polarity enhances ionic intermediate stability.

- Temperature : 0–25°C minimizes side reactions (e.g., hydrolysis of trifluoromethyl groups) .

- Catalysts : Pd/C for hydrogenation steps improves stereochemical control .

Q. Which spectroscopic techniques are critical for characterizing 4-(2-trifluoromethylbenzyl)piperidine?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR identifies trifluoromethyl group integrity (δ = -62 to -65 ppm) .

- HPLC-MS : Quantifies purity (>99%) and detects trace impurities (e.g., unreacted benzyl halides) .

- IR Spectroscopy : Confirms piperidine ring formation (C-N stretch at ~1,100 cm⁻¹) .

Q. How can researchers assess the purity of 4-(2-trifluoromethylbenzyl)piperidine, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Purity ≥98% is required for in vitro assays to avoid off-target effects .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (C: ~60%, N: ~6%) .

- Melting Point : Sharp melting range (e.g., 222–224°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring or benzyl group impact the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Compare derivatives like 4-(4-fluorobenzoyl)piperidine (CAS 25519-78-2) to evaluate trifluoromethyl vs. carbonyl effects on receptor binding .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., serotonin receptors) .

- In Vitro Assays : Measure IC50 shifts in enzyme inhibition assays when substituting the benzyl group with halogens or methoxy groups .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Identifies dynamic rotational barriers in the piperidine ring .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial trifluoromethylbenzyl orientation) .

- DFT Calculations : Predict <sup>1</sup>H/<sup>13</sup>C chemical shifts using Gaussian09 with B3LYP/6-31G* basis sets .

Q. What strategies mitigate safety risks during large-scale synthesis or handling?

- Methodological Answer :

- Safety Protocols : Use fume hoods for reactions involving volatile intermediates (e.g., benzyl halides) .

- Storage : Argon-atmosphere storage at -20°C prevents degradation of hygroscopic derivatives .

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Q. How can in silico models predict the pharmacokinetic properties of 4-(2-trifluoromethylbenzyl)piperidine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.